Prilosec

Catalog No.
S538074
CAS No.
73590-58-6
M.F
C17H19N3O3S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prilosec

CAS Number

73590-58-6

Product Name

Prilosec

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

SUBDBMMJDZJVOS-UHFFFAOYSA-N

SMILES

Array

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
0.5 mg/mL

Synonyms

H 168 68, H 168-68, H 16868, Magnesium, Omeprazole, Omeprazole, Omeprazole Magnesium, Omeprazole Sodium, Prilosec, Sodium, Omeprazole

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

The exact mass of the compound Omeprazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.359 mg/mlfreely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.in water, 82.3 mg/l at 25 °c /estimated/in water, 1.4x10+4 mg/l at 25 °c (est)0.5 mg/ml35.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759192. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - 2-Pyridinylmethylsulfinylbenzimidazoles. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Omeprazole (CAS 73590-58-6) is a benchmark substituted benzimidazole and the foundational proton pump inhibitor (PPI) used globally in pharmaceutical manufacturing. With a pKa of approximately 4.0, it acts as a highly lipophilic prodrug that covalently binds to the H+/K+-ATPase enzyme. In industrial and research procurement, omeprazole free base serves as the primary reference standard for evaluating enteric coating efficacy, CYP2C19-mediated metabolic clearance, and baseline gastric acid suppression. Its well-documented physicochemical properties make it the default starting material for generic PPI formulations and comparative pharmacological modeling [1].

Generic substitution of omeprazole free base with its analogs or salt forms fundamentally alters formulation requirements and pharmacokinetic profiles. Substituting the free base with omeprazole magnesium trihydrate changes the solid-state moisture sensitivity, requiring different excipient strategies and manufacturing environments. Replacing racemic omeprazole with its S-enantiomer (esomeprazole) shifts the CYP2C19 metabolic clearance fraction from ~90% to ~70%, significantly altering the Area Under the Curve (AUC) upon repeated dosing. Furthermore, in-class substitution with pantoprazole modifies the acid-activation half-life at pH 5.1 from 1.4 hours to 4.7 hours, directly impacting the required dissolution threshold for gastro-resistant polymer coatings [1].

Acid Activation Kinetics and Enteric Coating Thresholds

Omeprazole exhibits highly specific pH-dependent activation kinetics compared to pantoprazole. At a highly acidic pH of 1.2, omeprazole activates rapidly with a half-life of ~2.8 minutes, compared to 4.6 minutes for pantoprazole. However, at a fasting gastric pH of 5.1, omeprazole's half-life is 1.4 hours, whereas pantoprazole remains highly stable with a half-life of 4.7 hours[1].

Evidence DimensionActivation half-life at pH 5.1
Target Compound Data1.4 hours
Comparator Or BaselinePantoprazole (4.7 hours)
Quantified Difference3.3-fold faster activation/degradation at pH 5.1 for omeprazole
ConditionsIn vitro stability assay at pH 5.1

Dictates the strictness of enteric coating required during formulation and determines the onset of action profile.

Metabolic Clearance and CYP2C19 Dependency

Omeprazole, as a racemate, undergoes extensive first-pass metabolism, with ~90% of its clearance mediated by the CYP2C19 enzyme. In contrast, its S-enantiomer, esomeprazole, is metabolized to a lesser extent (~70%) by CYP2C19. Upon repeated administration of a 20 mg dose, esomeprazole achieves an Area Under the Curve (AUC) approximately 67% higher than that of racemic omeprazole due to decreased clearance [1].

Evidence DimensionAUC increase upon repeated 20 mg dosing
Target Compound DataBaseline AUC (extensive CYP2C19 clearance)
Comparator Or BaselineEsomeprazole (67% higher AUC)
Quantified Difference67% higher AUC for the S-enantiomer
ConditionsRepeated oral administration (20 mg dose) in human subjects

Drives the procurement choice between a cost-effective generic racemate baseline and a more predictable, higher-bioavailability enantiopure API.

Solid-State Formulation Stability Profile

The free base form of omeprazole (CAS 73590-58-6) is highly sensitive to moisture and acidic microenvironments, degrading rapidly unless formulated with alkaline protectants or strict enteric coatings. In contrast, the magnesium salt form (e.g., omeprazole magnesium trihydrate) exhibits substantially improved solid-state stability and reduced hygroscopicity, altering the baseline manufacturing requirements[1].

Evidence DimensionSolid-state stability and moisture sensitivity
Target Compound DataOmeprazole free base (highly acid-labile, requires alkaline stabilizers)
Comparator Or BaselineOmeprazole Magnesium (enhanced solid-state stability)
Quantified DifferenceQualitative transition from high lability to stable salt form
ConditionsAmbient to accelerated storage conditions

Critical for selecting the exact API form based on manufacturing capabilities, packaging constraints, and desired shelf-life.

Prolonged Intragastric Acid Suppression vs. H2 Antagonists

Omeprazole provides superior and more sustained acid suppression compared to H2 receptor antagonists like ranitidine. In continuous 72-hour infusion studies, omeprazole maintained a median intragastric pH of 6.3 on day 3, with 100% of the time at pH > 4. In contrast, ranitidine exhibited rapid tolerance, with median pH dropping to 2.7 and only 26% of the time at pH > 4 by day 3 [1].

Evidence DimensionPercentage of time with intragastric pH > 4 on Day 3
Target Compound DataOmeprazole (100%)
Comparator Or BaselineRanitidine (26%)
Quantified Difference74 percentage point advantage for omeprazole
Conditions72-hour continuous infusion in human subjects

Justifies the procurement of omeprazole over legacy H2 blockers for formulations targeting severe or refractory acid-related disorders.

Enteric-Coated Solid Oral Dosage Manufacturing

Driven by omeprazole's specific pH 5.1 instability (1.4h half-life), it is the standard API for developing and validating advanced gastro-resistant polymer coatings and alkaline-stabilized pellet formulations [1].

CYP2C19 Pharmacogenetic Modeling

Utilized as the primary benchmark substrate for evaluating CYP2C19 polymorphism impacts on drug metabolism, given its ~90% clearance dependency compared to enantiopure alternatives [2].

Cost-Effective Generic PPI Formulation

Selected over enantiopure esomeprazole or specialized magnesium salts when balancing raw material API costs with established, predictable clinical efficacy in standard gastroesophageal reflux disease (GERD) treatments [3].

Physical Description

Solid

Color/Form

Crystals from acetonitrile
White to off-white crystalline powde

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.11471265 Da

Monoisotopic Mass

345.11471265 Da

Boiling Point

599.991 °C at 760 mmHg

Heavy Atom Count

24

LogP

2.23
2.23 (LogP)
log Kow = 2.23
log Kow = 3.40 (est)
2.23

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides, Magnesium oxide

Melting Point

156 °C

UNII

KG60484QX9

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (61.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (43.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (62.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (61.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (23.96%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Omeprazole, according to the FDA label is a proton pump inhibitor (PPI) used for the following purposes: • Treatment of active duodenal ulcer in adults • Eradication of Helicobacter pylori to reduce the risk of duodenal ulcer recurrence in adults • Treatment of active benign gastric ulcer in adults • Reduction of risk of upper gastrointestinal (GI) bleeding in critically ill adult patients. • Treatment of symptomatic gastroesophageal reflux disease (GERD) in patients 1 year of age and older • Treatment of erosive esophagitis (EE) due to acid-mediated GERD in patients 1 month of age and older • Maintenance of healing of EE due to acid-mediated GERD in patients 1 year of age and older • Pathologic hypersecretory conditions in adults
FDA Label

Livertox Summary

Omeprazole and esomeprazole are proton pump inhibitors (PPIs) and potent inhibitor of gastric acidity which are widely used in the therapy of gastroesophageal reflux and peptic ulcer disease. Omeprazole and esomeprazole therapy are both associated with a low rate of transient and asymptomatic serum aminotransferase elevations and are rare causes of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Ulcer Agents; Gastrointestinal Agents; Proton Pump Inhibitors

Therapeutic Uses

Anti-Ulcer Agents; Enzyme Inhibitors
Omeprazole is indicated for the treatment of a complex of symptoms which may be caused by any of the conditions where a reduction of gastric acid secretion is required (e.g., duodenal ulcer, gastric ulcer, nonsteroidal anti-inflammatory drugs associated gastric and duodenal ulcer, reflux esophagitis, gastroesophageal reflex disease) or when no identifiable organic cause is found (i.e., functional dyspepsia). /Included in US product labeling/
Omeprazole is indicated for the treatment of heartburn and other symptoms associated with gastroesophageal reflux disease. Omeprazole is indicated for the short-term treatment of erosive esophagitis (associated with gastroesophageal reflux disease) that has been diagnosed by endoscopy. Omeprazole also is indicated to maintain healing of erosive esophagitis. /Included in US product labeling/
Omeprazole is indicated for the long-term treatment of pathologic gastric hypersecretion associated with Zollinger-Ellison syndrome (alone or as part of multiple endocrine neoplasia Type-1), systemic mastocytosis, and multiple endocrine adenoma. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for OMEPRAZOLE (8 total), please visit the HSDB record page.
Anti-Ulcer Agents; Proton Pump Inhibitors
Although evidence currently is limited, proton-pump inhibitors have been used for gastric acid-suppressive therapy as an adjunct in the symptomatic treatment of upper GI Crohn's disease, including esophageal, gastroduodenal, and jejunoileal disease.22 23 24 25 26 27 28 Most evidence of efficacy to date has been from case studies in patients with Crohn's-associated peptic ulcer disease unresponsive to other therapies (e.g., H2-receptor antagonists, cytoprotective agents, antacids, and/or sucralfate). /Not included in product label/
Esomeprazole magnesium is used for the long-term treatment of pathologic GI hypersecretory conditions. Efficacy for this indication was established in an open-label study in a limited number of patients with previously diagnosed pathologic GI hypersecretory conditions (e.g., Zollinger-Ellison syndrome, idiopathic gastric acid hypersecretion); patients received total daily dosages of esomeprazole ranging from 80 mg-240 mg. The drug generally was well tolerated at these dosages for the duration of the study (12 months). At 12 months of therapy, 90% of patients treated with esomeprazole had controlled basal acid output (BAO) levels, defined as BAO of less than 5 or 10 mEq/hour in patients who had or had not previously undergone gastric acid-reducing surgery, respectively.
Esomeprazole magnesium is used for reducing the occurrence of gastric ulcers associated with chronic nonsteroidal anti-inflammatory agent (NSAIA) therapy in patients at risk for developing these ulcers, including individuals 60 years of age or older and/or those with a documented history of gastric ulcers. Efficacy for this indication was established in two 6-month randomized, controlled studies in patients receiving chronic therapy with either a prototypical NSAIA or a selective cyclooxygenase-2 (COX-2) inhibitor; individuals enrolled in these studies were considered to be at risk for developing NSAIA-associated ulcers because of their age (60 years or older) and/or a history of documented gastric or duodenal ulcer within the previous 5 years, but they had no evidence of gastric or duodenal ulcers on endoscopic examination at the start of the studies. Results of the studies indicated that esomeprazole 20 or 40 mg daily was more effective than placebo in preventing gastric ulcer occurrence during 6 months of treatment; however, no additional benefit was observed with the 40-mg daily dosage compared with the 20-mg daily dosage. In these studies, 94.7-95.4% of patients receiving esomeprazole 20 mg daily, 95.3-96.7% of those receiving esomeprazole 40 mg daily, and 83.3-88.2% of those receiving placebo remained free of gastric ulcers, as determined by serial endoscopic examinations, throughout the 6-month study.1 The occurrence rate of duodenal ulcers was too low to determine the effect of esomeprazole therapy on duodenal ulcer occurrence.
For more Therapeutic Uses (Complete) data for Esomeprazole (6 total), please visit the HSDB record page.

Pharmacology

**Effects on gastric acid secretion** This drug decreases gastric acid secretion [FDA label]. After oral administration, the onset of the antisecretory effect of omeprazole is usually achieved within one hour, with the maximum effect occurring by 2 hours after administration. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days [FDA label]. **Effects on serum gastrin** In studies of 200 or more patients, serum gastrin levels increased during the first 1-2 weeks of daily administration of therapeutic doses of omeprazole. This occurred in a parallel fashion with the inhibition of acid secretion. No further increase in serum gastrin occurred with continued omeprazole administration. Increased gastrin causes enterochromaffin-like cell hyperplasia and increased serum Chromogranin A (CgA) levels. The increased CgA levels may lead to false positive results in diagnostic studies for neuroendocrine tumors [FDA label]. **Enterochromaffin-like (ECL) cell effects** Human gastric biopsy samples have been obtained from more than 3000 pediatric and adult patients treated with omeprazole in long-term clinical studies. The incidence of enterochromaffin-like cell hyperplasia in these studies increased with time; however, no case of ECL cell carcinoids, dysplasia, or neoplasia have been identified in these patients. These studies, however, are of insufficient in power and duration to draw conclusions on the possible influence of long-term administration of omeprazole in the development of any premalignant or malignant conditions [FDA label]. **Other effects** Systemic effects of omeprazole in the central nervous system, cardiovascular and respiratory systems have not been found to date. Omeprazole, given in oral doses of 30 or 40 mg for 2-4 weeks, showed no effect on thyroid function, carbohydrate metabolism, or circulating levels of parathyroid hormone, cortisol, estradiol, testosterone, prolactin, cholecystokinin or secretin [FDA label].
Esomeprazole is the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole is a benzimidazole with selective and irreversible proton pump inhibition activity. Omeprazole forms a stable disulfide bond with the sulfhydryl group of the hydrogen-potassium (H+ - K+) ATPase found on the secretory surface of parietal cells, thereby inhibiting the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen and suppressing gastric acid secretion. This agent exhibits no anticholinergic activities and does not antagonize histamine H2 receptors.

MeSH Pharmacological Classification

Proton Pump Inhibitors

ATC Code

A02BC05
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC01 - Omeprazole
A - Alimentary tract and metabolism
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BC - Proton pump inhibitors
A02BC05 - Esomeprazole

Mechanism of Action

Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Omeprazole is a member of a class of antisecretory compounds, the substituted _benzimidazoles_, that stop gastric acid secretion by selective inhibition of the _H+/K+ ATPase_ enzyme system. Proton-pump inhibitors such as omeprazole bind covalently to cysteine residues via disulfide bridges on the alpha subunit of the _H+/K+ ATPase_ pump, inhibiting gastric acid secretion for up to 36 hours. This antisecretory effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, regardless of the stimulus. **Mechanism of H. pylori eradication** Peptic ulcer disease (PUD) is frequently associated with _Helicobacter pylori_ bacterial infection (NSAIDs). The treatment of H. pylori infection may include the addition of omeprazole or other proton pump inhibitors as part of the treatment regimen,. _H. pylori_ replicates most effectively at a neutral pH. Acid inhibition in H. pylori eradication therapy, including proton-pump inhibitors such as omeprazole, raises gastric pH, discouraging the growth of H.pylori. It is generally believed that proton pump inhibitors inhibit the _urease_ enzyme, which increases the pathogenesis of H. pylori in gastric-acid related conditions.
Omeprazole is a selective and irreversible proton pump inhibitor. Omeprazole suppresses gastric acid secretion by specific inhibition of the hydrogen-potassium adenosinetriphosphatase (H+, K+-ATPase) enzyme system found at the secretory surface of parietal cells. It inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen. Since the H+/K+ ATPase enzyme system is regarded as the acid (proton) pump of the gastric mucosa, omeprazole is known as a gastric acid pump inhibitor. Omeprazole inhibits both basal and stimulated acid secretion irrespective of the stimulus.
After oral administration, the onset of the antisecretory effect of omeprazole occurs within one hour, with the maximum effect occurring within two hours. Inhibition of secretion is about 50% of maximum at 24 hours and the duration of inhibition lasts up to 72 hours. The antisecretory effect thus lasts far longer than would be expected from the very short (less than one hour) plasma half-life, apparently due to prolonged binding to the parietal H + /K + ATPase enzyme. When the drug is discontinued, secretory activity returns gradually, over 3 to 5 days. The inhibitory effect of omeprazole on acid secretion increases with repeated once-daily dosing, reaching a plateau after four days.
Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP4 [HSA:495 496] [KO:K01542 K01543]

Vapor Pressure

9.2X10-13 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

73590-58-6
119141-88-7

Absorption Distribution and Excretion

Omeprazole delayed-release capsules contain an enteric-coated granule formulation of omeprazole (because omeprazole is acid-labile), so that absorption of omeprazole begins only after the granules exit the stomach. Absorption of omeprazole occurs rapidly, with peak plasma concentrations of omeprazole achieved within 0.5-3.5 hours. Absolute bioavailability (compared with intravenous administration) is approximately 30-40% at doses of 20-40 mg, largely due to pre-systemic metabolism. The bioavailability of omeprazole increases slightly upon repeated administration of omeprazole delayed-release capsules.
After a single dose oral dose of a buffered solution of omeprazole, negligible (if any) amounts of unchanged drug were excreted in urine. Most of the dose (about 77%) was eliminated in urine as at least six different metabolites. Two metabolites were identified as _hydroxyomeprazole_ and the corresponding _carboxylic acid_. The remainder of the dose was found in the feces. This suggests significant biliary excretion of omeprazole metabolites. Three metabolites have been identified in the plasma, the _sulfide_ and _sulfone_ derivatives of omeprazole, and _hydroxyomeprazole_. These metabolites possess minimal or no antisecretory activity.
Approximately 0.3 L/kg, corresponding to the volume of extracellular water.
Healthy subject (delayed release capsule), total body clearance 500 - 600 mL/min Geriatric plasma clearance: 250 mL/min Hepatic impairment plasma clearance: 70 mL/min
Absorption: rapid. Distribution: Distributed in tissue, particularly gastric parietal cells.
Elimination: Renal 72 to 80%. Fecal 18 to 23%. In dialysis - Not readily dialyzable, because of extensive protein binding.
To clarify the in vivo first-pass metabolism of omeprazole, the pharmacokinetics were examined after oral, intraduodenal, intraportal venous, and intravenous administration at various doses to rats. Extraction ratios in the liver and intestinal tract were determined from the areas under the concentration-time curve (AUC) for intraportal venous and intravenous administration and from those for intraduodenal and intraportal venous administration, respectively. Assuming that the drug was absorbed from the gastrointestinal tract completely, the hepatic and intestinal extraction ratios were 0.80, 0.63, and 0.59 at doses of 2.5, 5, and 10 mg/kg and 0.70 and 0.73 at doses of 5 and 10 mg/kg, respectively. The bioavailability of orally administered omeprazole was 6.4, 9.6, and 12.6% at the doses of l0, 20, and 40 mg/kg, respectively. There were no differences in the distribution volume of steady state, total clearance, or elimination half-life at any doses. In addition, the AUC value after oral administration (20 mg/kg) in rats acutely intoxicated with CC(14) was 2.4 times larger than that in the control. These findings suggest that omeprazole undergoes a first-pass metabolism in the intestinal mucosa and/or lumen, as well as in the liver, and that the major contribution to the dose-dependent increase in bioavailability is a saturation of the first-pass metabolism in the liver.
Omeprazole is distributed into human milk; following oral administration of omeprazole 20 mg in one lactating women, concentrations of the drug were measured in breast milk.
For more Absorption, Distribution and Excretion (Complete) data for OMEPRAZOLE (6 total), please visit the HSDB record page.
The plasma elimination half-life of esomeprazole is approximately 1 to 1.5 hours. Less than 1% of parent drug is excreted in the urine. Approximately 80% of an oral dose of esomeprazole is excreted as inactive metabolites in the urine, and the remainder is found as inactive metabolites in the feces.
Esomeprazole is 97% bound to plasma proteins. Plasma protein binding is constant over the concentration range of 2 to 20 umol/L. The apparent volume of distribution at steady state in healthy volunteers is approximately 16 L.
NEXIUM Delayed-Release Capsules and NEXIUM For Delayed-Release Oral Suspension contain a bioequivalent enteric-coated granule formulation of esomeprazole magnesium. Bioequivalency is based on a single dose (40 mg) study in 94 healthy male and female volunteers under fasting condition. After oral administration peak plasma levels (Cmax) occur at approximately 1.5 hours (Tmax). The Cmax increases proportionally when the dose is increased, and there is a three-fold increase in the area under the plasma concentration-time curve (AUC) from 20 to 40 mg. At repeated once-daily dosing with 40 mg, the systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg. The mean exposure (AUC) to esomeprazole increases from 4.32 umol*hr/L on Day 1 to 11.2 umol*hr/L on Day 5 after 40 mg once daily dosing.

Metabolism Metabolites

Omeprazole has known human metabolites that include Omeprazole sulfone, 5'-O-Desmethyl omeprazole, 3-Hydroxyomeprazole, and 5-Hydroxyomeprazole.
Hepatic. Omeprazole is extensively metabolized by the cytochrome P450 (CYP) enzyme system. The two primary CYP isozymes involved are CYP2C19 and CYP3A4. Metabolism is stereoselective in which the S-isomer is converted to 5'O-desmethylomeprazole via CYP2C19. CYP3A4 converts the S-isomer to 3-hydroxyomeprazole. The R-isomer is converted to 5-hydroxyomeprazole by CYP2C19. CYP3A4 converts the R-isomer to any four different metabolites: 5-hydroxyomeprazole (5-OH OME), omeprazole sulfone (OME sulfone), 5'-O-desmethylomeprazole (5'-desmethyl OME), and 3-hydroxyomeprazole (3-OH OME). Route of Elimination: Urinary excretion is a primary route of excretion of omeprazole metabolites. Little, if any unchanged drug was excreted in the urine. The majority of the dose (about 77%) was eliminated in urine as at least six metabolites. Two were identified as hydroxyomeprazole and the corresponding carboxylic acid. The remainder of the dose was recovered in the feces. Half Life: 0.5-1 hour (healthy subjects, delayed-release capsule); 3 hours (hepatic impairment)

Associated Chemicals

Esomeprazole magnesium; 161973-10-0
Esomeprazole sodium; 161796-78-7
Esomeprazole strontium; 934714-36-0

Wikipedia

Omeprazole
Ketoconazole

FDA Medication Guides

PRILOSEC
OMEPRAZOLE MAGNESIUM
OMEPRAZOLE
FOR SUSPENSION, DELAYED RELEASE;ORAL
CAPSULE, DELAYED REL PELLETS;ORAL
COVIS
ASTRAZENECA
07/18/2023
12/19/2016

Drug Warnings

Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
No information is available on the relationship of age to the effects of omeprazole in geriatric patients. However, a somewhat decreased rate of elimination and increased bioavailability are more likely to occur in geriatric patients taking omeprazole.
Omeprazole generally is well tolerated. The most frequent adverse effects associated with omeprazole therapy involve the GI tract (e.g., diarrhea, nausea, constipation, abdominal pain, vomiting) and the CNS (e.g., headache, dizziness).
Diarrhea, abdominal pain, nausea, vomiting, constipation, flatulence, and acid regurgitation are the most frequent adverse GI effects of omeprazole, occurring in about 1-5% of patients. Dysphagia, abdominal swelling, anorexia, irritable colon, fecal discoloration, pancreatitis (sometimes fatal), esophageal candidiasis, mucosal atrophy of the tongue, taste perversion, and dry mouth have been reported occasionally but in many cases were not directly attributed to the drug. Benign gastric fundic polyps have been reported rarely and appear to resolve upon discontinuation of omeprazole therapy.
For more Drug Warnings (Complete) data for OMEPRAZOLE (15 total), please visit the HSDB record page.
It is unknown whether esomeprazole is distributed into milk. However, omeprazole is distributed into human milk; discontinue nursing or drug because of potential risk in nursing infants.
FDA Pregnancy Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
When esomeprazole is used in fixed combination with naproxen, the usual cautions, precautions, and contraindications associated with naproxen must be considered in addition to those associated with esomeprazole.
Administration of proton-pump inhibitors has been associated with an increased risk for developing certain infections (e.g., community-acquired pneumonia).
For more Drug Warnings (Complete) data for Esomeprazole (12 total), please visit the HSDB record page.

Biological Half Life

0.5-1 hour (healthy subjects, delayed-release capsule) Approximately 3 hours (hepatic impairment)
Plasma - Normal hepatic function - 30 minutes to 1 hour. Chronic hepatic disease - 3 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Pyridine N-oxides are important as synthetic intermediates in the manufacture of pharmaceuticals and agrochemicals. The antiulcer agent omeprazole is produced from 2,3,5-trimethylpyridine N-oxide.
Preparation: UK Junggren, SE Sjostrand, EP 5129; US 4255431 (1979, 1981 both to AB Hassle)

Clinical Laboratory Methods

A reproducible and accurate HPLC method with UV detection is described for the determination of the metabolites of omeprazole in human liver microsomes. The method was applicable for studying the metabolism of omeprazole in human liver microsomes.
LC-MS determination in plasma.

Storage Conditions

Store NEXIUM at room temperature between 68 °F to 77 °F (20 °C to 25 °C). Keep the container of NEXIUM closed tightly.

Interactions

Inhibition of the cytochrome p450 enzyme system by omeprazole, especially in high dose, may cause a decrease in the hepatic metabolism of /coumarin- or indandione-derivative anticoagulants, diazepam or phenytoin/ which may result in delayed elimination and increased blood concentrations, when these medications are used concurrently with omeprazole.
Omeprazole may increase gastrointestinal pH; concurrent use /of ampicillin esters, iron salts, or ketoconazole/ with omeprazole may result in a reduction in absorption of ampicillin esters, iron salts, or ketoconazole.
Concurrent use of omeprazole with /bone marrow depressants/ may increase the leukopenic and/or thrombocytopenic effects of both these medications; if concurrent use is required, close observation for toxic effects should be considered.
The effect of omeprazole on drug metabolism was studied using the model drugs antipyrine and (14)C-aminopyrine. Elimination of both model drugs was assessed before and after 15 days of therapy in male subjects. It was concluded that metabolic inhibition of the model drugs would not occur with normal clinical doses of omeprazole.
For more Interactions (Complete) data for OMEPRAZOLE (9 total), please visit the HSDB record page.
In a single-dose study, concomitant administration of omeprazole 20 mg and sucralfate 1 g resulted in delayed absorption of omeprazole and decreased omeprazole bioavailability by 16%. Proton-pump inhibitors should be administered at least 30 minutes before sucralfate.
Pharmacokinetic interaction with omeprazole (decreased plasma concentrations and AUC of rilpivirine).32 343 Concomitant use of other proton-pump inhibitors also may result in decreased plasma concentration of rilpivirine.343 Concomitant use of rilpivirine and proton-pump inhibitors is contraindicated.
Concomitant use of omeprazole 40 mg once daily and atazanavir (with or without low-dose ritonavir) results in a substantial decrease in plasma concentrations of atazanavir and possible loss of the therapeutic effect of the antiretroviral agent or development of drug resistance. Concomitant use of omeprazole 40 mg once daily (administered 2 hours before atazanavir) and atazanavir 400 mg once daily decreased the AUC and peak plasma concentration of atazanavir by 94 and 96%, respectively. The manufacturer of esomeprazole states that concomitant administration with atazanavir is not recommended. If atazanavir is administered in an antiretroviral treatment-naive patient receiving a proton-pump inhibitor, a ritonavir-boosted regimen of 300 mg of atazanavir once daily with ritonavir 100 mg once daily with food is recommended. The dose of the proton-pump inhibitor should be administered approximately 12 hours before ritonavir-boosted atazanavir; the dose of the proton-pump inhibitor should not exceed omeprazole 20 mg daily (or equivalent). Concomitant use of proton-pump inhibitors with atazanavir is not recommended in antiretroviral treatment-experienced patients.
Concomitant use of omeprazole 20 mg once daily and digoxin in healthy individuals increased digoxin bioavailability by 10% (up to 30% in some individuals). Because esomeprazole is an enantiomer of omeprazole, concomitant use of esomeprazole with digoxin is expected to increase systemic exposure to digoxin; therefore, monitoring for manifestations of digoxin toxicity may be required during such concomitant use.
For more Interactions (Complete) data for Esomeprazole (7 total), please visit the HSDB record page.

Dates

Last modified: 09-12-2023

A prospective, randomized, placebo-controlled, double-blinded clinical trial comparing the incidence and severity of gastrointestinal adverse events in dogs with cancer treated with piroxicam alone or in combination with omeprazole or famotidine

Marejka H Shaevitz, George E Moore, Christopher M Fulkerson
PMID: 34337965   DOI: 10.2460/javma.259.4.385

Abstract

To assess the impact of prophylactic omeprazole and famotidine on the incidence and severity of gastrointestinal (GI) adverse events (AEs) in dogs with cancer treated with single agent piroxicam.
39 dogs with a cytologic or histologic diagnosis of cancer with no history of GI disease and received piroxicam.
A prospective, randomized, placebo-controlled, double-blinded clinical trial was performed. All dogs received piroxicam (0.3 mg/kg [0.14 mg/lb], PO, q 24 h) and either omeprazole (1 mg/kg [0.45 mg/lb], PO, q 12 h), famotidine (1 mg/kg, PO, q 12 h), or placebo (lactose; PO, q 12 h). Monthly assessments of GI AEs were performed and scored by using the Veterinary Comparative Oncology Group's Common Terminology Criteria for Adverse Events (version 1.1).
Compared with dogs in the placebo group, more dogs in the omeprazole group (84.6% vs 36.4%) and famotidine group (80.0% vs 36.4%) experienced GI AEs by day 56. The severity of GI AEs was higher in the omeprazole group, compared with the placebo group.
Omeprazole was not helpful in reducing the frequency or severity of GI AEs and was associated with more frequent and severer GI AEs in dogs with cancer treated with single agent piroxicam. Proton-pump inhibitors and H2-receptor antagonists should not be prescribed as prophylaxis with NSAIDs for dogs with cancer.


No association between chronic use of ranitidine, compared with omeprazole or famotidine, and gastrointestinal malignancies

Yeseong D Kim, Jiasheng Wang, Fahmi Shibli, Kamrine E Poels, Stephen J Ganocy, Ronnie Fass
PMID: 34251045   DOI: 10.1111/apt.16464

Abstract

In 2019, the United States Food and Drug Administration detected above-regulation levels of the human carcinogen N-nitrosodimethylamine (NDMA) in ranitidine, resulting in a complete removal of the medication from the market. NDMA is known to cause gastrointestinal malignancies in animal models.
To determine if patients who were receiving ranitidine have a higher risk of developing cancers of the digestive tract compared to patients taking other anti-reflux medications.
Using the nationwide database IBM Explorys, patients taking ranitidine were compared to patients on either famotidine or omeprazole. Incidence data of new malignancies of the oesophagus, stomach, liver, pancreas, and colon/rectum were obtained in 1-year intervals for up to 10 years. Two multivariable logistic regression models were used to calculate odds ratios (ORs), one adjusting for common risk factors for each cancer studied, and the other for demographic factors.
Patients on ranitidine who were compared to patients on famotidine had ORs of 0.51(95% CI 0.43-0.60), 0.43(95% CI 0.36-0.51), 0.39(95% CI 0.36-0.41), 0.54(95% CI 0.49-0.62), and 0.46(95% CI 0.43-0.49) of developing oesophageal, gastric, hepatocellular, pancreatic, and colorectal cancers, respectively (P < 0.001). Patients on ranitidine compared to omeprazole had ORs of 0.62(95% CI 0.52-0.72), 0.58(95% CI 0.49-0.68), 0.81 (95% CI 0.76-0.86), 0.68(95% CI 0.60-0.76), and 0.66(95% CI 0.62-0.70) of developing oesophageal, gastric, hepatocellular, pancreatic, and colorectal cancers respectively (P < 0.001).
Use of ranitidine was not associated with an increased odds of developing gastrointestinal malignancies compared to omeprazole or famotidine use.


Abrupt-onset, profound erectile dysfunction in a healthy young man after initiating over-the-counter omeprazole: a case report

Theodore W Perry
PMID: 34301322   DOI: 10.1186/s13256-021-02981-5

Abstract

Proton pump inhibitors are frequently used (and often overused) medications with adverse effects including vitamin B12 deficiency, Clostridium difficile colitis, and increased risk of chronic kidney disease. Erectile dysfunction is largely unrecognized as an adverse effect of proton pump inhibitors despite increasing evidence that proton pump inhibitors may contribute to impaired nitric oxide generation and endothelial dysfunction.
A 38-year-old Caucasian man with mild hypertension and no other significant medical history developed profound erectile dysfunction within 2 days of initiating over-the-counter omeprazole therapy, with erectile function rapidly normalizing following discontinuation of the drug. At the time of the episode, the patient was on a stable dose of lisinopril and was taking no other medications or supplements. In the 2 years following the episode, the patient has had no further erectile difficulties.
Further study of erectile dysfunction as an adverse effect of proton pump inhibitors is needed. In the meantime, proton pump inhibitors should be considered as a potential cause of erectile dysfunction in healthy young patients and as a cause or contributor to erectile dysfunction in older patients in whom erectile dysfunction is often attributed to age or comorbidities.


Application of different spectrofluorimetric approaches for quantitative determination of acetylsalicylic acid and omeprazole in recently approved pharmaceutical preparation and human plasma

Ahmed El-Olemy, Ahmed H Abdelazim, Sherif Ramzy, Mohamed A Hasan, Ahmed W Madkour, Ahmed A Almrasy, Mohamed Shahin
PMID: 34217146   DOI: 10.1016/j.saa.2021.120116

Abstract

Acetylsalicylic acid and omeprazole were recently formulated by the new FDA-approved drug Yosprala ® Tablets. This novel combination was prescribed to reduce the risk of myocardial infarction in patients who were at risk for developing peptic ulcer while taking acetylsalicylic acid. In the current work, two different high precision sensitive fluorescence spectroscopic methods were developed for quantitative analysis of the above drugs in pharmaceutical dosage form and spiked human plasma. Acetylsalicylic acid was quantitatively analyzed due to its unique native fluorescence nature. The fluorescence emission of acetylsalicylic acid was quantitatively determined at 404 nm after excitation at 296 nm without any interference from omeprazole. Omeprazole, which has a free terminal secondary amino group, reacted with 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl) by a nucleophilic substitution mechanism to form a highly fluorescent dark yellow fluorophore. Omeprazole was quantitatively analyzed by measuring the emission fluorescence intensity of the dark yellow fluorophore at 535 nm after excitation at 465 nm. Various parameters affecting the described methods were carefully checked and optimized. The calibration curves were found to be linear over the concentration range of 50-1600 ng/ml for acetylsalicylic and 30-2000 ng/ml for omeprazole. The proposed methods were successfully applied to the quantitative analysis of the two drugs in the pharmaceutical dosage form Yosprala ® and in spiked human plasma.


JianpiQinghua granule reduced PPI dosage in patients with nonerosive reflux disease: A multicenter, randomized, double-blind, double-dummy, noninferiority study

Jiaqi Zhang, Hui Che, Beihua Zhang, Chang Zhang, Bin Zhou, Haijie Ji, Jingyi Xie, Xiaoshuang Shi, Xia Li, Fengyun Wang, Xudong Tang
PMID: 34119741   DOI: 10.1016/j.phymed.2021.153584

Abstract

Proton pump inhibitors (PPIs) play an important role in the treatment of nonerosive reflux disease (NERD), but their long-term and excessive uses have been associated with safety concerns. Chinese herbal medicine (CHM) has become a popular alternative treatment for this condition.
A total of 204 patients were randomly assigned to the combination group or PPI group (1:1 ratio). They were given JianpiQinghua (JQ) granules (34.8 g) plus omeprazole (10 mg) plus dummy omeprazole (10 mg) or dummy JQ granules (34.8 g) plus omeprazole (20 mg) daily for 4 weeks. The primary endpoints were the rate of sufficient relief and complete resolution of GERD Q at week 4. Metabonomics and the gut microbiota were also assessed.
Complete resolution was observed in 40.8% of patients in the combination group and 26.8% of patients in the PPI group after 4 weeks (FAS analysis, OR, 1.88; 95% CI, 1.03-3.44; p = 0.039). Sufficient relief was observed in 50% of patients in the combination group and 43.30% of patients in the PPI group after 4 weeks (FAS analysis, OR, 1.31; 95% CI, 0.74-2.30; p = 0.35). Three patients had liver dysfunction, one of whom had a mild case and 2 of whom had moderate-to-severe cases in the combination group. Patients in the combination group showed a significant increase in richness and diversity of their gut microbiota compared with those in the PPI group. Metabonomics showed that the combination therapy could correct the glutamate metabolism pathway.
Our findings demonstrate the superior efficacy of JQ granules combined with omeprazole (10 mg) vs. omeprazole (20 mg) in terms of symptom relief in patients with NERD.
ClinicalTrials.gov number
. Registered on 14 February 2019.


INAPPROPRIATE USAGE OF INTRAVENOUS PROTON PUMP INHIBITORS AND ASSOCIATED FACTORS IN A HIGH COMPLEXITY HOSPITAL IN BRAZIL

Laura M Bischoff, Laura S M Faraco, Lucas V Machado, Alex V S Bialecki, Gabriel M de Almeida, Smile C C Becker
PMID: 33909794   DOI: 10.1590/S0004-2803.202100000-07

Abstract

Intravenous (IV) use of proton pump inhibitors (PPIs) is advised only in cases of suspected upper gastrointestinal bleeding (UGIB) or impossibility of receiving oral medication, although there has been a persistent practice of their inappropriate use in health institutions.
The purpose of our study was to measure the inappropriate use of IV PPIs in a high complexity hospital in Brazil and to estimate its costs.
Retrospective study of 333 patients who received IV omeprazole between July and December of 2018 in a high complexity hospital in Brazil.
IV omeprazole was found to be appropriately prescribed in only 23.4% patient reports. This medication was administered mainly in cases of suspected UGIB (19.1%) and stress ulcer prophylaxis in patients with high risk of UGIB unable to receive medication orally (18.7%). It was observed a statistically significant association between adequate prescription and stress ulcer prophylaxis in patients with high risk of UGIB unable to receive medication orally; patient nil per os with valid indication for PPIs usage; prescription by intensive care unit doctors; prescription by emergency room doctors; intensive care unit admission; evolution to death; sepsis; and traumatic brain injury (P<0.05). On the other hand, inadequate prescription had a statistically significant association with surgical ward prescription and non-evolution to death (P<0.05). The estimated cost of the vials prescribed inadequately was US$1696.
There was a high number of inappropriate IV omeprazole prescriptions in the studied hospital, entailing greater costs to the institution and unnecessary risks.


Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison

Valentyn Mohylyuk, Anna Yerkhova, Marina Katynska, Vitaliy Sirko, Kavil Patel
PMID: 34159427   DOI: 10.1208/s12249-021-02038-2

Abstract

Omeprazole is a widely used over-the-counter (20 mg) proton pump inhibitor, usually supplied as oral enteric-coated pellets intended to release at pH 5.5 and higher; however, it is sensitive to acidic pH. The likelihood of elevated gastric pH in practice is very high for patients; thus, the aim of this study was to investigate the effect of elevated pH on the performance of commercial omeprazole pellets. Commercial enteric-coated delayed-release pellets were tested with water uptake-weight loss (WU-WL) test at pH range between 1.2 and 4.5 in addition to "gastric" (pH 1.2 or 4.5) and "intestinal" (pH 7.4) phase dissolution tests. The range of physical characteristics of pellets was determined with a single pellet size and sedimentation time measurement, followed by the application of modified Stokes' Law equation. The coefficient of variation of pellet size and density, and volume-density determination coefficient (R
) as descriptors of coating thickness and microstructure variability, degree of ionisation of enteric polymers, aqueous solubility and molecular weight of plasticisers have been found useful to explain commercial delayed-release pellets behaviour during WU-WL and dissolution test. Investigated commercial delayed-release pellets demonstrated pH-dependent WU-WL results. "Gastric phase" dissolution testing of pellets at pH 4.5 showed the highest omeprazole degradation (48.1%) for Nosch Labs, intermediate values of dose loss (23.4% and 17.1%) for Teva and UQUIFA delayed-release pellets, respectively. Lab Liconsa pellets have been found as the least susceptible (3.2% of dose loss). Additionally, "gastric phase" dissolution test at pH 4.5 significantly influenced omeprazole release during the "intestinal phase". The risk of inadequate therapy associated with intake of investigated enteric-coated delayed-release pellets at elevated gastric pH has been found as minimal for Lab Liconsa and has increased from UQUIFA and Teva to Nosh Labs pellets.


Inhibiting SARS-CoV-2 infection in vitro by suppressing its receptor, angiotensin-converting enzyme 2, via aryl-hydrocarbon receptor signal

Keiji Tanimoto, Kiichi Hirota, Takahiro Fukazawa, Yoshiyuki Matsuo, Toshihito Nomura, Nazmul Tanuza, Nobuyuki Hirohashi, Hidemasa Bono, Takemasa Sakaguchi
PMID: 34404832   DOI: 10.1038/s41598-021-96109-w

Abstract

Since understanding molecular mechanisms of SARS-CoV-2 infection is extremely important for developing effective therapies against COVID-19, we focused on the internalization mechanism of SARS-CoV-2 via ACE2. Although cigarette smoke is generally believed to be harmful to the pathogenesis of COVID-19, cigarette smoke extract (CSE) treatments were surprisingly found to suppress the expression of ACE2 in HepG2 cells. We thus tried to clarify the mechanism of CSE effects on expression of ACE2 in mammalian cells. Because RNA-seq analysis suggested that suppressive effects on ACE2 might be inversely correlated with induction of the genes regulated by aryl hydrocarbon receptor (AHR), the AHR agonists 6-formylindolo(3,2-b)carbazole (FICZ) and omeprazole (OMP) were tested to assess whether those treatments affected ACE2 expression. Both FICZ and OMP clearly suppressed ACE2 expression in a dose-dependent manner along with inducing CYP1A1. Knock-down experiments indicated a reduction of ACE2 by FICZ treatment in an AHR-dependent manner. Finally, treatments of AHR agonists inhibited SARS-CoV-2 infection into Vero E6 cells as determined with immunoblotting analyses detecting SARS-CoV-2 specific nucleocapsid protein. We here demonstrate that treatment with AHR agonists, including FICZ, and OMP, decreases expression of ACE2 via AHR activation, resulting in suppression of SARS-CoV-2 infection in mammalian cells.


AdipoRon, an Orally Active, Synthetic Agonist of AdipoR1 and AdipoR2 Receptors Has Gastroprotective Effect in Experimentally Induced Gastric Ulcers in Mice

Hubert Zatorski, Maciej Salaga, Marta Zielińska, Kinga Majchrzak, Agata Binienda, Radzisław Kordek, Ewa Małecka-Panas, Jakub Fichna
PMID: 34063466   DOI: 10.3390/molecules26102946

Abstract

Adiponectin is a hormone secreted by adipocytes, which exhibits insulin-sensitizing and anti-inflammatory properties and acts through adiponectin receptors: AdipoR1 and AdipoR2. The aim of the study was to evaluate whether activation of adiponectin receptors AdipoR1 and AdipoR2 with an orally active agonist AdipoRon has gastroprotective effect and to investigate the possible underlying mechanism.
We used two well-established mouse models of gastric ulcer (GU) induced by oral administration of EtOH (80% solution in water) or diclofenac (30 mg/kg, p.o.). Gastroprotective effect of AdipoRon (dose 5 and 50 mg /kg p.o) was compared to omeprazole (20 mg/kg p.o.) or 5% DMSO solution (control). Clinical parameters of gastroprotection were assessed using macroscopic (gastric lesion area) and microscopic (evaluation of the gastric mucosa damage) scoring. To establish the molecular mechanism, we measured: myeloperoxidase (MPO), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) activities; glutathione (GSH) level; and IL-1β, adenosine monophosphate-activated protein kinase (AMPK), and phosphorylated AMPK expression in gastric tissue.
AdipoRon produced a gastroprotective effect in both GU mouse models as evidenced by significantly lower macroscopic and microscopic damage scores. AdipoRon exhibited anti-inflammatory effect by reduction in MPO activity and IL-1β expression in the gastric tissue. Moreover, AdipoRon induced antioxidative action, as demonstrated with higher GSH levels, and increased SOD and GPX activity.
Activation of AdipoR1 and AdipoR2 using AdipoRon reduced gastric lesions and enhanced cell response to oxidative stress. Our data suggest that AdipoR1 and AdipoR2 activation may be an attractive therapeutic strategy to inhibit development of gastric ulcers.


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